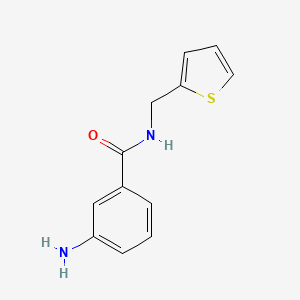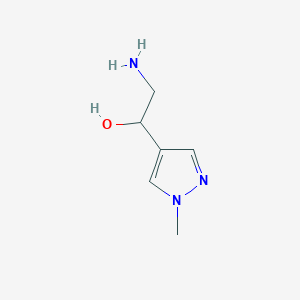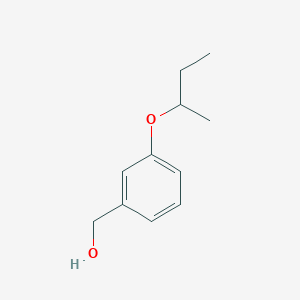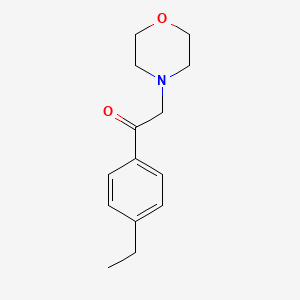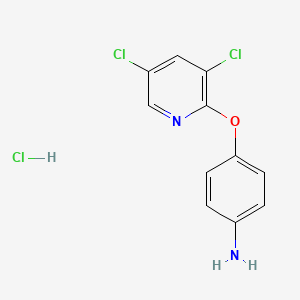
2-(4-氨基苯氧基)-3,5-二氯吡啶盐酸盐
描述
4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dichloropyridine ring and an aniline moiety, making it a valuable intermediate in various chemical syntheses.
科学研究应用
4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloropyridine-2-ol and aniline as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base such as sodium hydroxide to deprotonate the aniline, followed by the addition of 3,5-dichloropyridine-2-ol.
Formation of the Ether Linkage: The reaction mixture is heated to facilitate the formation of the ether linkage between the pyridine and aniline moieties.
Acidification: The resulting product is then acidified using hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions and the use of specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization to obtain the final product in high purity.
化学反应分析
Types of Reactions: 4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form various derivatives, such as nitro compounds.
Reduction: The compound can be reduced to form different aniline derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation Products: Nitro derivatives of the aniline moiety.
Reduction Products: Reduced aniline derivatives.
Substitution Products: Various substituted pyridines.
作用机制
The mechanism by which 4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
相似化合物的比较
3,5-Dichloropyridine-2-ol: A related compound with similar structural features but lacking the aniline moiety.
Aniline Hydrochloride: A simpler compound that lacks the pyridine ring.
4-[(3,5-Dichloropyridin-2-yl)ethoxy]aniline Hydrochloride: A compound with a similar structure but with an ethoxy group instead of an oxy group.
Uniqueness: 4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride is unique due to its combination of the pyridine and aniline moieties, which provides it with distinct chemical and biological properties compared to its similar compounds.
属性
IUPAC Name |
4-(3,5-dichloropyridin-2-yl)oxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O.ClH/c12-7-5-10(13)11(15-6-7)16-9-3-1-8(14)2-4-9;/h1-6H,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJQMSARVDLXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=N2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519397.png)
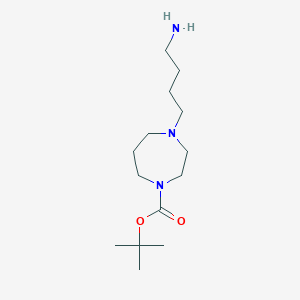
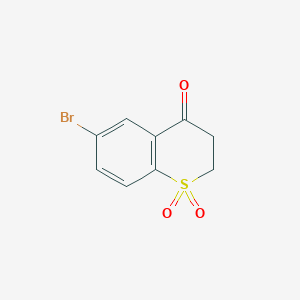
![1-[2-(Piperidin-4-yloxy)ethyl]piperidine](/img/structure/B1519401.png)
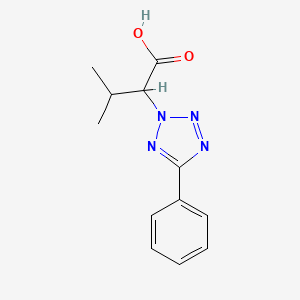
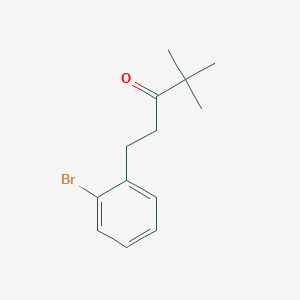
![1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519409.png)
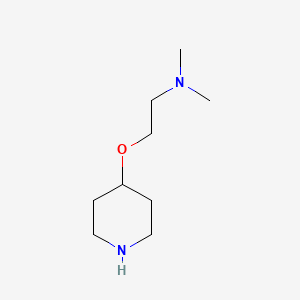
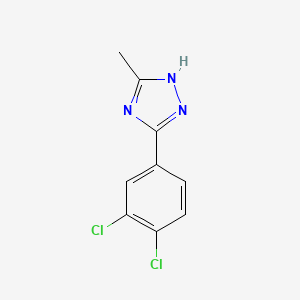
![2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1519412.png)
